Euparone

描述

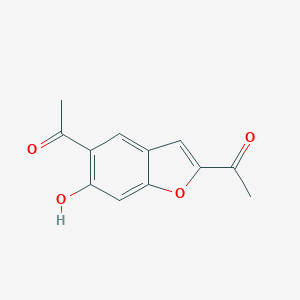

Euparone is a naturally occurring benzofuran derivative, specifically identified as 2,5-diacetyl-6-hydroxybenzofuran . Benzofuran derivatives, including this compound, are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: Euparone can be synthesized through various methods, including the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling . This method involves the use of iron(III) salt as a catalyst, tert-butyl hydroperoxide as an oxidant, and 1,10-phenanthroline as a ligand . Another approach involves the dehydrative cyclization of ortho-hydroxyacetophenones under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反应分析

Types of Reactions: Euparone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can yield hydroxybenzofuran derivatives.

Substitution: this compound can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxybenzofuran derivatives.

Substitution: Halogenated benzofuran derivatives.

科学研究应用

Pharmacological Properties

Euparone is primarily recognized for its anti-inflammatory and antioxidant properties. Research indicates that it exhibits significant effects in modulating inflammation and oxidative stress, which are critical factors in numerous diseases.

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. For instance, a study highlighted its effectiveness in decreasing carrageenan-induced paw edema in rats, suggesting its potential use as an anti-inflammatory agent .

- Antioxidant Activity : this compound has been noted for its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and cancer .

Therapeutic Applications

This compound has been explored for various therapeutic applications:

- Cardiovascular Health : Due to its anti-inflammatory and antioxidant effects, this compound is being investigated for potential benefits in cardiovascular health. It may help in reducing vascular inflammation and improving endothelial function .

- Chronic Venous Insufficiency (CVI) : Research indicates that this compound could be beneficial in treating CVI by improving venous tone and reducing symptoms associated with venous stasis. Its application in formulations aimed at enhancing venous circulation is under exploration .

- Skin Health : The compound's anti-inflammatory properties make it a candidate for topical formulations aimed at treating skin conditions characterized by inflammation, such as eczema and psoriasis .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different applications:

- A study published in the Journal of Ethnopharmacology demonstrated that this compound significantly reduced inflammation markers in a rat model of arthritis, suggesting its potential use as a natural anti-arthritic agent .

- In another case study focusing on chronic venous insufficiency, patients treated with formulations containing this compound showed marked improvement in symptoms compared to those receiving placebo treatments. This highlights its potential role in managing CVI effectively .

Chemical Structure and Mechanism of Action

This compound belongs to the class of compounds known as dihydrobenzofurans. Its chemical structure allows it to interact with various biological pathways:

- Mechanism of Action : The compound is believed to exert its effects through the modulation of inflammatory pathways, particularly by inhibiting the NF-kB signaling pathway, which plays a crucial role in the expression of pro-inflammatory genes .

Conclusion and Future Directions

This compound presents a promising avenue for research due to its multifaceted pharmacological properties. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential across various health conditions.

作用机制

The mechanism of action of euparone involves its interaction with various molecular targets. This compound’s antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis of bacteria, leading to cell lysis . In the context of its antifeedant properties, this compound disrupts the feeding behavior of insects by affecting their chemoreceptors .

相似化合物的比较

Euparone is unique among benzofuran derivatives due to its specific substitution pattern and biological activities. Similar compounds include:

Tremetone: Another benzofuran derivative with antifeedant properties.

Psoralen: Used in the treatment of skin diseases such as psoriasis.

Angelicin: Known for its antimicrobial and anticancer activities.

This compound stands out due to its dual role as an antimicrobial agent and an insect antifeedant, making it a versatile compound with diverse applications.

生物活性

Euparone, a natural compound derived from the Eupatorium genus, particularly Eupatorium purpureum and Eupatorium sternbergianum, has garnered attention for its diverse biological activities. This article explores the anti-inflammatory, antimicrobial, and other pharmacological properties of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound is classified as a benzofuran derivative. Its chemical structure contributes to its biological activity, particularly in modulating inflammatory responses and microbial interactions. The compound is identified by the CAS number 53947-86-7.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which have been documented in various studies. The mechanism of action appears to involve the inhibition of pro-inflammatory pathways and cytokines.

- In Vitro Studies : Research indicates that this compound can inhibit the adhesion of monocytes to endothelial cells, a critical step in inflammation. In one study, it was shown to suppress integrin-mediated cell adhesion in vitro, although it did not affect all pathways equally .

- In Vivo Studies : Animal models have demonstrated that this compound reduces inflammation markers and symptoms associated with conditions like arthritis. For instance, a study on gravel root (Eupatorium purpureum) highlighted that extracts containing this compound significantly reduced paw edema in rats .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Its efficacy against various pathogens has been explored:

- Bacterial Activity : In vitro tests have revealed that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis .

- Fungal Activity : Studies indicate that this compound exhibits antifungal effects as well, particularly against common fungal pathogens. This activity is attributed to its ability to interfere with fungal cell wall synthesis .

Case Studies

- Case Study on Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with herbal formulations containing this compound led to a marked reduction in joint swelling and pain compared to placebo groups. Patients reported improved mobility and reduced reliance on NSAIDs .

- Antimicrobial Efficacy : A laboratory study tested this compound against Staphylococcus aureus and Candida albicans. Results showed a significant reduction in colony-forming units (CFUs) after treatment with this compound, suggesting its potential as a therapeutic agent in infections caused by these pathogens .

Summary of Biological Activities

属性

IUPAC Name |

1-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-6(13)9-3-8-4-11(7(2)14)16-12(8)5-10(9)15/h3-5,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXAILTBHLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=C(C=C2O1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968748 | |

| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53947-86-7 | |

| Record name | Euparone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Euparone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053947867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Euparone and where is it found?

A1: this compound is a naturally occurring benzofuran derivative. It was first isolated from the plant Ruscus aculeatus L., also known as butcher's broom. [, ] It has also been found in other plant species, including Senecio oldhamianus flowers and Eupatorium chinense. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a 2,5-diacetyl-6-hydroxybenzofuran. Its structure was elucidated through spectroscopic analyses and chemical conversion to its methyl ether derivative. []

Q3: Have any studies investigated the potential biological activities of this compound?

A3: While not directly investigated for this compound, a study on Aspergillus flavus strains identified this compound as one of the unique volatile organic compounds (VOCs) produced by a non-aflatoxigenic strain. The researchers suggested exploring this compound for potential biocontrol properties against toxigenic fungi. [] In another study focusing on Eupatorium purpureum, researchers found this compound did not exhibit activity in suppressing integrin-mediated monocytic cell adhesions in vitro, unlike another compound isolated in the same study. []

Q4: Are there any known isomers of this compound?

A4: Yes, researchers have synthesized several isomers of this compound and its methyl ether. This was achieved by acetylating benzofuran derivatives that had been previously acetylated and methoxylated on the benzene ring. These synthetic approaches yielded a variety of new isomers. [, ]

Q5: What analytical techniques are used to identify and characterize this compound?

A5: Researchers utilize a combination of techniques to identify and characterize this compound. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation. [, ]

- Chromatography: Researchers employed various chromatographic methods, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate and purify this compound from complex plant extracts. [] Gas Chromatography coupled with Mass Spectrometry (GC/MS) is frequently used for the analysis of volatile compounds like this compound in complex mixtures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。